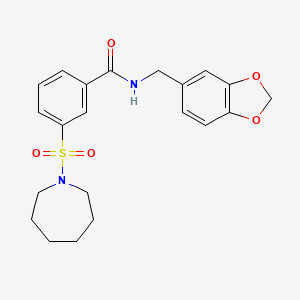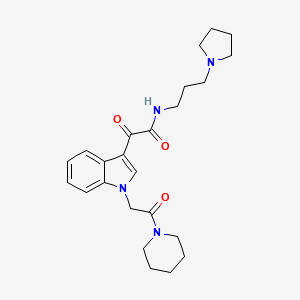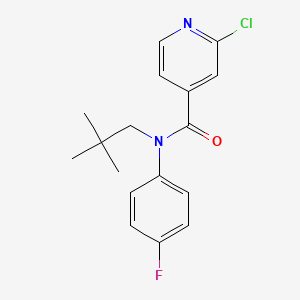
2-chloro-N-(2,2-dimethylpropyl)-N-(4-fluorophenyl)pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(2,2-dimethylpropyl)-N-(4-fluorophenyl)pyridine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyridine derivative and is also known as MLN4924. It has been extensively studied for its anti-cancer properties and has shown promising results in preclinical studies.
Wirkmechanismus
MLN4924 inhibits the NEDD8-activating enzyme (NAE), which is responsible for the activation of the ubiquitin-proteasome system (UPS). The UPS is a complex system that is involved in the degradation of proteins that are involved in cell cycle regulation, DNA repair, and apoptosis. Inhibition of NAE leads to the accumulation of these proteins, resulting in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that MLN4924 has potent anti-cancer properties and can induce cell cycle arrest and apoptosis in various cancer cell lines. It has also been found to have anti-inflammatory properties and can suppress the activity of NF-κB, a transcription factor that plays a critical role in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of MLN4924 is its selectivity for NAE inhibition, which minimizes off-target effects. It has also been found to be well-tolerated in preclinical studies. However, one of the limitations of MLN4924 is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
For research include investigating the potential of MLN4924 in combination with other anti-cancer agents, as well as exploring its potential applications in other fields, such as inflammation and autoimmune diseases. Additionally, further studies are needed to optimize the formulation of MLN4924 to improve its solubility and bioavailability.
Synthesemethoden
The synthesis of MLN4924 involves the reaction of 2-chloro-4-nitropyridine with 4-fluoroaniline, followed by reduction of the resulting nitro compound with sodium borohydride. The final product is obtained by reacting the intermediate with 2,2-dimethylpropylamine and 4-chlorobenzoic acid. This process yields a white solid with a purity of more than 99%.
Wissenschaftliche Forschungsanwendungen
The primary application of MLN4924 is in the field of cancer research. It has been found to have potent anti-cancer properties and has shown promising results in preclinical studies. MLN4924 is a selective inhibitor of the NEDD8-activating enzyme (NAE), which is involved in the activation of the ubiquitin-proteasome system (UPS). The UPS is responsible for the degradation of proteins that are involved in cell cycle regulation, DNA repair, and apoptosis. Inhibition of NAE leads to the accumulation of these proteins, resulting in cell cycle arrest and apoptosis.
Eigenschaften
IUPAC Name |
2-chloro-N-(2,2-dimethylpropyl)-N-(4-fluorophenyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2O/c1-17(2,3)11-21(14-6-4-13(19)5-7-14)16(22)12-8-9-20-15(18)10-12/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJODFVTBVSMAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN(C1=CC=C(C=C1)F)C(=O)C2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2,2-dimethylpropyl)-N-(4-fluorophenyl)pyridine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2792540.png)
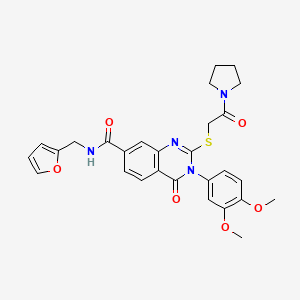
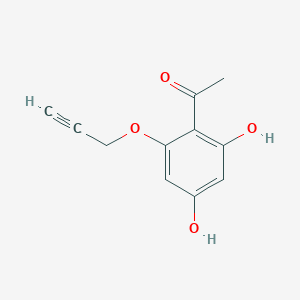
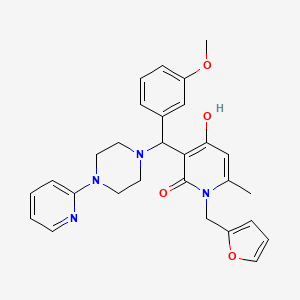
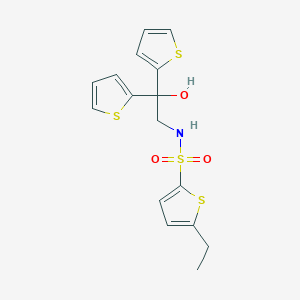
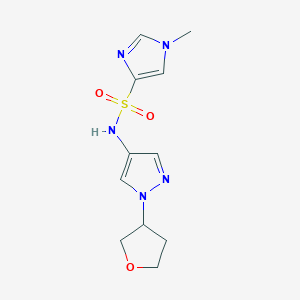
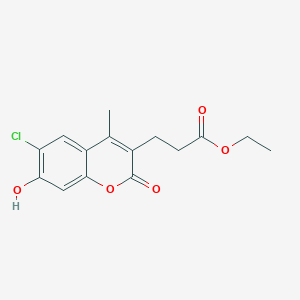
![2-Methyl-3-[(piperidin-3-yl)methoxy]pyrazine](/img/structure/B2792549.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-isobutylacetamide](/img/structure/B2792554.png)
![4-(methoxymethyl)-1-[1-(2,4,5-trifluoro-3-methoxybenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2792556.png)
![2-Isocyanatospiro[3.3]heptane](/img/structure/B2792558.png)
![5-((3,4-Dimethoxyphenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2792560.png)
